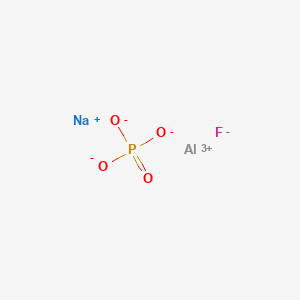
Aluminum sodium fluoride phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum sodium fluoride phosphate is a complex inorganic compound that combines aluminum, sodium, fluoride, and phosphate ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of aluminum sodium fluoride phosphate typically involves the reaction of sodium aluminate with phosphoric acid. The process begins by dissolving sodium aluminate in hot water and heating it to 80°C. Phosphoric acid (83%) is then added to the solution, resulting in the formation of a white precipitate. The pH of the reaction mixture is controlled at around 4.3. The reaction slurry is then transferred to an autoclave and heated at 230°C for 8 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure the consistent quality and purity of the final product. The use of autoclaves and controlled heating is essential for achieving the desired chemical composition and properties.
Chemical Reactions Analysis
Types of Reactions
Aluminum sodium fluoride phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it either gains or loses electrons.
Substitution: It can undergo substitution reactions where one or more of its ions are replaced by other ions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrochloric acid, ammonia, and phenolphthalein. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with hydrochloric acid can result in the formation of aluminum chloride, sodium chloride, and phosphoric acid.
Scientific Research Applications
Aluminum sodium fluoride phosphate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of aluminum sodium fluoride phosphate involves its ability to mimic the chemical structure of phosphate. This property allows it to interact with various enzymes and proteins involved in phosphoryl transfer reactions. The compound forms stable complexes with these enzymes, inhibiting their activity and affecting cellular processes such as signal transduction and energy metabolism .
Comparison with Similar Compounds
Similar Compounds
Aluminum Fluoride: Similar to aluminum sodium fluoride phosphate, aluminum fluoride is used in various industrial applications, including as a catalyst and in the production of aluminum metal.
Sodium Aluminum Phosphate: This compound is used as an emulsifier in the food industry and has similar chemical properties to this compound.
Aluminum Phosphate: Used in dental and medical applications, aluminum phosphate shares some properties with this compound but lacks the fluoride component.
Uniqueness
This compound is unique due to its combination of aluminum, sodium, fluoride, and phosphate ions, which gives it distinct chemical properties and a wide range of applications. Its ability to mimic phosphate and interact with enzymes makes it particularly valuable in biochemical and medical research.
Properties
CAS No. |
64147-47-3 |
|---|---|
Molecular Formula |
AlFNaO4P |
Molecular Weight |
163.941 g/mol |
IUPAC Name |
aluminum;sodium;fluoride;phosphate |
InChI |
InChI=1S/Al.FH.Na.H3O4P/c;;;1-5(2,3)4/h;1H;;(H3,1,2,3,4)/q+3;;+1;/p-4 |
InChI Key |
ODGOHUIMFOTQID-UHFFFAOYSA-J |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[F-].[Na+].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



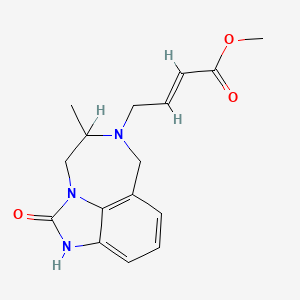

![[2-(Heptanoyloxymethyl)-2-(octanoyloxymethyl)-3-pentanoyloxypropyl] decanoate](/img/structure/B12775801.png)
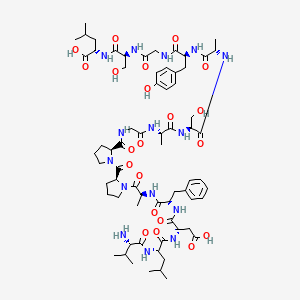
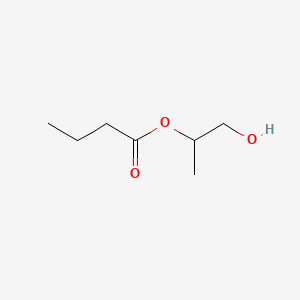
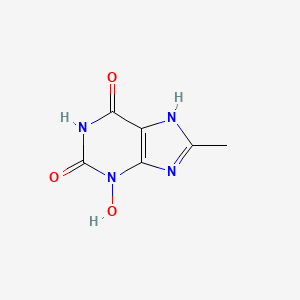

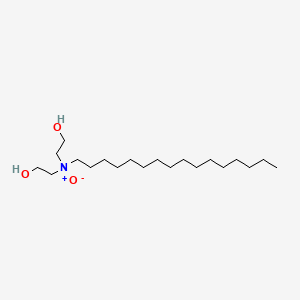
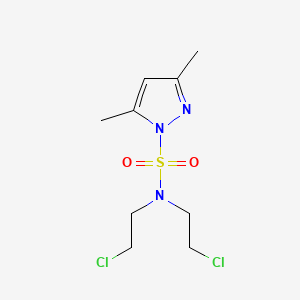
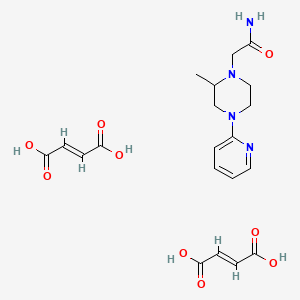
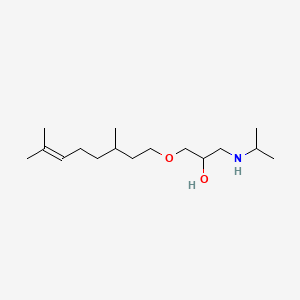

![(E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine](/img/structure/B12775858.png)
